(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Scientific Research Applications
(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives and related compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Future Directions
Mechanism of Action
Target of Action
Benzimidazoles often target tubulin in parasites, disrupting their cell structure . Sulfonamides are often used as antibiotics, and they inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria .
Mode of Action
Benzimidazoles bind to the beta-tubulin of parasites, preventing the polymerization of tubulin dimers, disrupting the structure and function of the cells . Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase .
Biochemical Pathways
The action of benzimidazoles leads to the disruption of the cytoskeleton of the parasite, leading to its death . Sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .
Pharmacokinetics
The pharmacokinetics of benzimidazoles and sulfonamides can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the compound .
Result of Action
The result of the action of benzimidazoles is generally the death of the parasite. Sulfonamides can stop the growth of bacteria, making them bacteriostatic .
Action Environment
The action of these compounds can be influenced by factors such as pH, presence of other drugs, and individual patient characteristics .
Preparation Methods
Chemical Reactions Analysis
(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
(Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide can be compared with other benzimidazole derivatives, such as:
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 1-(phenylsulfonyl)-2-methylbenzimidazole
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their pharmacological activities and applications. The uniqueness of (Z)-2-chloro-N’-(phenylsulfonyl)benzimidamide lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISVIKOTBAHCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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